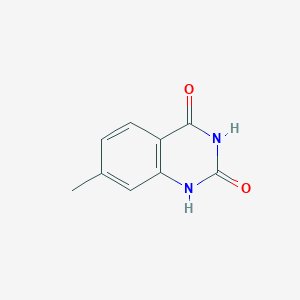

7-Methylquinazoline-2,4(1H,3H)-dione

Description

General Overview of Quinazoline (B50416) and Quinazolinone Scaffolds in Pharmaceutical and Medicinal Chemistry

The quinazoline scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, and its quinazolinone derivatives are recognized as privileged structures in medicinal chemistry. nih.gov This designation stems from their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. ptfarm.plnih.govwisdomlib.org The versatility of the quinazoline and quinazolinone core allows for structural modifications at various positions, enabling the fine-tuning of their biological effects. ptfarm.plnih.gov

Over the years, research has demonstrated that compounds incorporating these scaffolds exhibit a remarkable range of biological activities. These include:

Anticancer: Many quinazoline derivatives have been investigated as potent anticancer agents, with some targeting specific enzymes like tyrosine kinases (e.g., EGFR and VEGFR-2) and poly (ADP-ribose) polymerase (PARP). nih.govnih.govresearchgate.net

Antimicrobial: The quinazoline framework has been a source of new antibacterial and antifungal agents. nih.govnih.govresearchgate.net

Anti-inflammatory: Certain quinazolinone derivatives have shown significant anti-inflammatory properties. nih.govlookchem.com

Antiviral: The antiviral potential of quinazoline compounds, including activity against HIV and other viruses, is an active area of research. nih.govlookchem.comresearchgate.net

Anticonvulsant: Several quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant activities. lookchem.comcyberleninka.ru

Other Activities: The pharmacological profile of this class of compounds also extends to antihypertensive, analgesic, antidiabetic, and antioxidant effects. lookchem.comresearchgate.net

The stability of the quinazolinone ring to oxidation, reduction, and hydrolysis reactions further enhances its appeal as a pharmacophore. synhet.com The presence of nitrogen atoms and carbonyl groups allows for hydrogen bonding and other interactions with biological macromolecules, contributing to their therapeutic potential. nih.gov This wide range of biological activities has solidified the importance of quinazoline and quinazolinone scaffolds in drug discovery and development. researchgate.net

Importance of 7-Methylquinazoline-2,4(1H,3H)-dione within the Quinazoline-2,4(1H,3H)-dione Class

Within the broader family of quinazolinones, 7-Methylquinazoline-2,4(1H,3H)-dione stands out as a key chemical intermediate. lookchem.comresearchgate.net While it may not be an end-product drug itself, its significance lies in its role as a foundational building block for the synthesis of more complex and pharmacologically active molecules. lookchem.comveeprho.com The presence of the methyl group at the 7-position of the quinazoline ring system provides a specific point for further chemical modification, influencing the electronic properties and steric profile of the resulting derivatives.

Synthesis and Chemical Properties:

7-Methylquinazoline-2,4(1H,3H)-dione can be synthesized through various chemical routes. One common method involves the reaction of 2-amino-4-methylbenzoic acid with either potassium cyanate (B1221674) or urea (B33335). nih.gov An alternative synthetic pathway utilizes the reaction of 2-amino-4-methylbenzonitrile (B1273660) with carbon dioxide. nih.gov These synthetic methods provide accessible routes to this important intermediate.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 7-methyl-1H-quinazoline-2,4-dione | researchgate.net |

| CAS Number | 62484-15-5 | researchgate.netnih.gov |

| Molecular Formula | C9H8N2O2 | nih.gov |

| Molecular Weight | 176.17 g/mol | nih.gov |

| Melting Point | 320°C | nih.gov |

Role in Medicinal Chemistry:

The primary importance of 7-Methylquinazoline-2,4(1H,3H)-dione is its application in the synthesis of novel derivatives with potential therapeutic value. lookchem.comresearchgate.net The quinazoline-2,4(1H,3H)-dione core is a known pharmacophore, and the introduction of a methyl group at the 7-position can modulate the biological activity of the resulting compounds. Research on related quinazoline-2,4(1H,3H)-dione derivatives has shown a wide range of biological activities, highlighting the potential for new discoveries based on the 7-methylated scaffold.

For instance, various substituted quinazoline-2,4(1H,3H)-diones have been investigated as:

Antibacterial agents: These compounds have been designed as inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov

Anticancer agents: Derivatives have been synthesized as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases. nih.gov

NHE-1 inhibitors: Novel guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione have been studied for their potential in treating cardiovascular and inflammatory diseases. researchgate.netsynhet.com

Anti-HCV agents: 3-Hydroxyquinazoline-2,4(1H,3H)-dione derivatives have been explored as metal ion chelators with potent anti-HCV activities.

The synthesis of derivatives from the 7-Methylquinazoline-2,4(1H,3H)-dione scaffold allows for the exploration of new chemical space and the potential development of novel therapeutic agents with improved efficacy and selectivity.

Properties

IUPAC Name |

7-methyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-3-6-7(4-5)10-9(13)11-8(6)12/h2-4H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOBNXMPLWWBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564767 | |

| Record name | 7-Methylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62484-15-5 | |

| Record name | 7-Methylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Quinazoline-2,4(1H,3H)-dione Scaffolds

Traditional methods for constructing the quinazoline-2,4(1H,3H)-dione ring system have been well-documented, providing a reliable foundation for accessing this important heterocyclic motif.

Cyclization is a cornerstone of quinazolinedione synthesis, with several key precursors being utilized. A prevalent method involves the cyclization of o-ureidobenzoic acids, which are typically formed in situ from the corresponding anthranilic acid and potassium cyanate (B1221674). nih.govmdpi.com This intermediate readily undergoes cyclization upon heating with an acid or base to yield the desired dione (B5365651) structure. mdpi.com Another significant pathway starts from isatoic anhydride, which can be transformed into quinazoline-2,4(1H,3H)-diones through reactions with various reagents. jst.go.jp The cyclization of 2-aminobenzamides also serves as a direct route to the scaffold. acs.org Furthermore, the reaction of 2-aminobenzonitriles can lead to the formation of the quinazolinedione ring system under specific conditions. researchgate.net

Condensation reactions provide a powerful tool for the assembly of the quinazolinedione core. A notable example is the high-temperature, zinc chloride-catalyzed condensation of aromatic o-aminonitriles with dimethylformamide (DMF) or N,N-diethylformamide, which directly furnishes the quinazoline-2,4(1H,3H)-dione product. acs.org A two-step hydrogenation condensation strategy using oxalyl chloride as a key precursor has also been developed, noted for its mild reaction conditions and high yields. acs.org Additionally, the condensation of 2-halobenzoates with monoalkylureas represents another established route to 3-substituted quinazoline-2,4-diones. researchgate.net

A one-pot synthesis of various quinazoline-2,4-diones, including the 7-methyl derivative, has been achieved through a 4-dimethylaminopyridine (B28879) (DMAP)-catalyzed reaction between 2-aminobenzamides and di-tert-butyl dicarbonate (B1257347). acs.org

Table 1: Synthesis of Substituted Quinazoline-2,4(1H,3H)-diones

| Compound | Starting Material | Method | Yield | Reference |

|---|---|---|---|---|

| 7-Methylquinazoline-2,4(1H,3H)-dione | 2-Amino-4-methylbenzamide (B1273664) | DMAP-catalyzed reaction with (Boc)₂O | 68% | acs.org |

| Quinazoline-2,4(1H,3H)-dione | 2-Aminobenzamide | DMAP-catalyzed reaction with (Boc)₂O | 94% | acs.org |

| 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | 2-Amino-4,5-dimethoxybenzamide | DMAP-catalyzed reaction with (Boc)₂O | 93% | acs.org |

| 7-Chloroquinazoline-2,4(1H,3H)-dione | 2-Amino-4-chlorobenzamide | DMAP-catalyzed reaction with (Boc)₂O | 85% | acs.org |

The nitrogen atoms of the quinazoline-2,4(1H,3H)-dione scaffold are common sites for modification via alkylation, which can significantly alter the compound's properties. nih.gov N-alkylation can be achieved using various alkylating agents in the presence of a base. For instance, reacting the quinazolinedione core with ethyl chloroacetate (B1199739) in dimethylformamide (DMF) with potassium carbonate as a base leads to N-alkylation. nih.gov A similar substitution reaction using methyl-2-bromoacetate can also be employed. uw.edu The regioselectivity of alkylation (N1 vs. N3) can be controlled through careful optimization of reaction conditions, allowing for the synthesis of specific isomers. rsc.orgjuniperpublishers.com Microwave irradiation has been used to optimize the alkylation of the scaffold with dimethyl and diethyl carbonates, demonstrating a practical and efficient procedure. nih.gov

Table 2: Conditions for N-Alkylation of the Quinazoline-2,4(1H,3H)-dione Scaffold

| Alkylating Agent | Base | Solvent | Conditions | Position | Reference |

|---|---|---|---|---|---|

| Ethyl Chloroacetate | K₂CO₃ | DMF | Room Temperature | N1, N3 | nih.gov |

| Methyl bromoacetate (B1195939) | - | - | - | N3 | uw.edursc.org |

| Benzyl (B1604629) chloride | K₂CO₃ / Cs₂CO₃ / NaH | DMF | 100°C, 3 hours | N3 | juniperpublishers.com |

| Dialkyl Carbonates | - | - | Microwave Irradiation | N1, N3 | nih.gov |

Modification of the quinazoline (B50416) scaffold can also be achieved through oxidation and reduction reactions. A notable method involves the oxidative rearrangement of isatins in the presence of a Lewis acid and tert-Butyl hydroperoxide (TBHP) to produce quinazoline-2,4-diones in high yields under mild conditions. researchgate.net Another approach involves the cyclization of 2-aminobenzamides with aldehydes, followed by an efficient oxidative dehydrogenation mediated by (diacetoxyiodo)benzene (B116549) (PIDA), to yield various 4(3H)-quinazolinones. organic-chemistry.org

The direct carbonylation of anthranilamide with urea (B33335) is an important route for preparing the quinazoline-2,4(1H,3H)-dione scaffold. jst.go.jp A widely used and eco-efficient method begins with the reaction of anthranilic acid derivatives with potassium cyanate in water to form the corresponding urea derivatives. jst.go.jpjst.go.jp Subsequent base-mediated cyclization, typically with sodium hydroxide, followed by acidification, affords the final quinazoline-2,4(1H,3H)-dione product in near-quantitative yields. jst.go.jpjst.go.jp Phosgene surrogates can also be used as carbonylating agents. researchgate.netresearchgate.net Additionally, palladium-catalyzed carbonylation/cyclization of urea derivatives, such as 1-[(2-trimethylsilyl-ethynyl)phenyl]urea, provides another pathway to the quinazolinone core. researchgate.net

Advanced and Eco-Efficient Synthetic Approaches to Quinazoline-2,4(1H,3H)-diones

In recent years, a strong emphasis has been placed on developing greener and more efficient synthetic protocols. These advanced methods aim to minimize waste, avoid harsh conditions, and reduce the use of toxic reagents.

One of the most significant advancements is the use of water as a solvent for the synthesis. An efficient, one-pot synthesis of quinazoline-2,4(1H,3H)-diones from anthranilic acids and potassium cyanate has been developed entirely in water at room temperature, generating only an aqueous filtrate as waste and being scalable to the kilogram level. jst.go.jpjst.go.jp In a remarkably green approach, it was discovered that the synthesis could proceed efficiently from CO₂ and 2-aminobenzonitriles in water without any catalyst. rsc.org

The use of carbon dioxide (CO₂) as a C1 building block is a key area of green chemistry. researchgate.net Ionic liquids (ILs) have been employed as dual solvent-catalysts for the efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO₂ and 2-aminobenzonitriles at atmospheric pressure. rsc.org Specifically designed ionic liquids, such as 1-methylhydantoin (B147300) anion-functionalized ILs, can simultaneously activate both CO₂ and 2-aminobenzonitrile (B23959), leading to high yields of the product under metal-free conditions. acs.org

Other advanced approaches include metal-free catalysis, such as the DMAP-catalyzed one-pot synthesis from 2-aminobenzamides, which proceeds smoothly at room temperature. acs.orgresearchgate.net The use of heterogeneous catalysts, like aminically modified graphene oxide with palladium, has also been explored for the three-component reaction of 2-iodoaniline, isocyanides, and CO₂. researchgate.net

Table 3: Comparison of Advanced and Eco-Efficient Synthetic Methods

| Method | Key Features | Starting Materials | Catalyst/Medium | Reference |

|---|---|---|---|---|

| Aqueous Synthesis | One-pot, room temp, scalable, minimal waste | Anthranilic acid derivatives, KOCN | Water | jst.go.jpjst.go.jp |

| Catalyst-Free Aqueous Synthesis | No catalyst required, green route | CO₂, 2-aminobenzonitriles | Water | rsc.org |

| Ionic Liquid Catalysis | Dual solvent-catalyst, atmospheric pressure | CO₂, 2-aminobenzonitriles | [Bmim]Ac or other ILs | rsc.orgacs.org |

| Metal-Free Catalysis | Room temp, avoids microwave conditions | 2-Aminobenzamides, (Boc)₂O | DMAP | acs.org |

| Microwave-Assisted Synthesis | Optimized, rapid reaction | Quinazolinediones, dialkyl carbonates | - | nih.gov |

Compound Index

One-Pot Synthesis Strategies (e.g., DMAP-Catalyzed, Alcohol Amine-Catalyzed CO2 Conversion)

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing solvent waste.

DMAP-Catalyzed Synthesis: A metal-free, one-pot synthesis of quinazoline-2,4-diones has been developed using 4-dimethylaminopyridine (DMAP) as a catalyst. nih.gov This method utilizes commercially available di-tert-butyl dicarbonate ((Boc)2O) as the source for the C2-carbonyl group, reacting with 2-aminobenzamides. nih.gov The reaction proceeds smoothly and is compatible with a wide array of functional groups. nih.gov For instance, the synthesis of 7-Methylquinazoline-2,4(1H,3H)-dione using this general procedure resulted in a 68% yield. acs.org A key advantage of this strategy is that p-methoxybenzyl (PMB)-activated heterocyclization can occur at room temperature, offering an alternative to energy-intensive microwave conditions. nih.gov

Alcohol Amine-Catalyzed CO2 Conversion: A green and efficient method for synthesizing the quinazoline-2,4(1H,3H)-dione scaffold involves the conversion of carbon dioxide (CO2) catalyzed by alcohol amines. nih.govrsc.org This process typically uses a 2-aminobenzonitrile derivative and CO2 in water, representing an environmentally friendly approach. nih.govsemanticscholar.org In this reaction, diethanolamine (B148213) (DEA) has been identified as a particularly effective catalyst, achieving a 94% yield for the parent quinazoline-2,4(1H,3H)-dione. nih.govrsc.orgsemanticscholar.org The catalytic efficiency is attributed to the synergistic action of the secondary amine and hydroxyl groups of the alcohol amine, which, assisted by water, facilitate the formation of a carbamate (B1207046) intermediate. nih.govsemanticscholar.org The catalyst can also be recovered and reused multiple times without a significant drop in activity. nih.govsemanticscholar.org When applied to 4-methyl-2-aminobenzonitrile, this method produced 7-methyl-quinazoline-2,4(1H,3H)-dione in a 70% yield, with the slightly lower yield likely due to steric effects from the methyl group. semanticscholar.org

Table 1: Comparison of One-Pot Synthesis Strategies for Quinazoline-2,4(1H,3H)-diones

| Method | Starting Materials | Catalyst | Solvent | Key Features | Yield for 7-Methyl Derivative |

|---|---|---|---|---|---|

| DMAP-Catalyzed | 2-Aminobenzamides, (Boc)₂O | DMAP | Not specified, room temp | Metal-free; proceeds at room temperature. nih.gov | 68% acs.org |

| Alcohol Amine-Catalyzed | 2-Aminobenzonitriles, CO₂ | Diethanolamine (DEA) | Water | Green method; catalyst is reusable. nih.govsemanticscholar.org | 70% semanticscholar.org |

Solvent-Free Reaction Conditions

Solvent-free synthesis represents a significant advancement in green chemistry, minimizing environmental impact and often simplifying product work-up. Quinazoline-2,4(1H,3H)-diones have been successfully synthesized under solvent-free conditions from 2-aminobenzonitriles using only carbon dioxide (at 1 bar) and a catalytic amount of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net This approach provides good to excellent yields and is notable for its sustainability. researchgate.net Other solvent-free approaches for synthesizing related heterocyclic compounds have utilized heterogeneous catalysts such as zeolites, which can be recovered and reused, further enhancing the green credentials of the process. rsc.org Nanoporous silica (B1680970) has also been employed as a reusable catalyst for one-pot, three-component reactions under solvent-free conditions to produce complex fused imidazole (B134444) derivatives. researchgate.net

Microwave-Assisted Synthesis Techniques

Microwave irradiation (MWI) is a powerful tool in organic synthesis that can dramatically reduce reaction times and improve yields compared to conventional heating. nih.gov The application of MWI has been reported for various syntheses of quinazoline and quinazolinone derivatives. nih.govfrontiersin.orgnih.gov For example, the Niementowski quinazoline synthesis, which traditionally requires high temperatures and long reaction times, can be significantly accelerated with microwave assistance. frontiersin.org While some modern methods, like the DMAP-catalyzed synthesis, are specifically designed to avoid the need for microwave energy nih.gov, MWI remains a valuable and efficient strategy for many cyclization reactions, including those for forming the quinazolinone core. frontiersin.orgnih.gov

Scalability Considerations for Large-Scale Production

The transition from laboratory-scale synthesis to large-scale production presents unique challenges, including reaction control, purification, and cost-effectiveness. The development of a practical and scalable route for the Wnt inhibitor SEN461, a complex quinazolinedione derivative, highlights key modifications needed for scale-up. researchgate.net For the initial multi-hundred gram scale-up, critical reaction steps from the original medicinal chemistry route were modified. For example, a transfer hydrogenation was replaced with a standard hydrogenation in a jacketed reactor. researchgate.net The isolation of intermediates as solid materials via filtration is a crucial aspect of a scalable process. researchgate.net Research has also shown that certain synthetic methods for producing 3-substituted quinazoline-2,4(1H,3H)-diones can be easily scaled to gram quantities without significant loss of yield. researchgate.net

Functionalization and Derivatization Strategies of Quinazoline-2,4(1H,3H)-dione

The quinazoline-2,4(1H,3H)-dione scaffold serves as a versatile template for chemical modification. Introducing diverse functional groups and hybridizing the core with other molecular entities are key strategies for developing derivatives with enhanced properties.

Introduction of Diverse Substituents

The quinazoline-2,4(1H,3H)-dione core offers multiple sites for substitution, primarily at the N1 and N3 positions and on the benzene (B151609) ring, allowing for the creation of a vast library of derivatives.

N-Substitution: The nitrogen atoms at positions 1 and 3 are common targets for functionalization. Alkylation of the parent quinazoline-2,4(1H,3H)-dione with reagents like benzyl bromoacetate can be readily achieved in anhydrous DMF using potassium carbonate as a base to yield N1, N3-bis-substituted products. mdpi.com Regioselective N-alkylation can also be controlled, as demonstrated in related heterocyclic systems, by carefully selecting the molar ratios of the base (e.g., NaH) and the alkylating agent. mdpi.com

Ring Substitution: Modifications can also be made to the benzene portion of the scaffold. For example, 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives with substituents at the C-6, C-7, or C-8 positions have been synthesized starting from the corresponding bromoanthranilic acids. nih.gov

Table 2: Examples of Substituted Quinazoline-2,4(1H,3H)-dione Derivatives

Molecular Hybridization Techniques for Enhanced Potency

Molecular hybridization involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially synergistic or enhanced biological activity. nih.gov This has proven to be a fruitful strategy for quinazolinedione derivatives.

Heterocycle Hybrids: Novel hybrid molecules have been synthesized by attaching various nitrogen-containing heterocyclic moieties (such as azetidinone, pyrrole, oxazole (B20620), oxadiazole, and thiazole) to the quinazolinedione core. nih.gov Often, an acetyl/amide group serves as a linker between the two structural units. nih.gov For example, a key intermediate, 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide), can be prepared and subsequently cyclized with various reagents to form diverse heterocyclic hybrids. nih.gov These hybridization strategies aim to produce compounds with improved potency, for instance, as antibacterial agents that can overcome resistance issues. nih.gov

Targeted Functional Hybrids: Hybridization can also be used to design molecules that target specific biological pathways. In one study, 3-substituted quinazoline-2,4(1H,3H)-dione derivatives were designed as dual inhibitors of the c-Met and VEGFR-2 tyrosine kinases, which are implicated in cancer. nih.gov This approach aims to overcome the therapeutic resistance that can develop with inhibitors targeting a single pathway. nih.gov

Formation of Metal Ion Complexes with Quinazoline Derivatives

The quinazoline structure contains well-situated electron-donating nitrogen atoms, making its derivatives effective ligands for coordinating with metal ions. orientjchem.org This coordination capability has been explored to synthesize novel metal-based drugs and materials. rsc.orgresearchgate.net The interaction between quinazoline derivatives and metal ions can lead to the formation of stable complexes with diverse structural and functional properties. orientjchem.org

Quinazolin-4(3H)-one, a core structure related to 7-methylquinazoline-2,4(1H,3H)-dione, can coordinate with metal ions in different ways. One common mode is through the nitrogen atom at position 3 (N3), which is ortho to the carbonyl group. nih.gov Studies on the reaction of quinazolin-4(3H)-one with divalent group 12 halides (CdBr₂, HgCl₂, and CdI₂) have demonstrated this coordination behavior. nih.gov For instance, in the complexes formed with cadmium bromide ([CdBr₂(C₈H₆N₂O)]n) and mercury chloride ([HgCl₂(C₈H₆N₂O)]n), the quinazolinone ligand is terminally bound to the metal center via the N3 atom, while the metal ions are bridged by halide atoms to form polymer chains. nih.gov

More complex quinazoline derivatives, such as those incorporating hydrazone moieties, have also been synthesized to act as ligands. These ligands can bind to metal ions in a tridentate fashion. For example, halogenated (Br- and F-) quinazoline-hydrazone derivatives have been shown to form mononuclear complexes with a series of divalent metal ions, including Mn(II), Ni(II), Cu(II), Zn(II), and Cd(II). rsc.org In these complexes, the ligand coordinates to the metal ion through three nitrogen atoms: the quinazoline N1, the hydrazine (B178648) N4, and the pyridine (B92270) N5, resulting in the formation of two stable, fused five-membered chelate rings. rsc.org The coordination of these ligands with metal ions like Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ has been found to significantly enhance their biological activity compared to the free ligands. orientjchem.org

The synthesis of these metal complexes is typically achieved by reacting the quinazoline derivative with a corresponding metal salt in a suitable solvent. orientjchem.orgrsc.org Characterization of the resulting complexes is performed using a variety of spectroscopic methods and, where possible, single-crystal X-ray crystallography to definitively determine the coordination geometry. rsc.orgnih.gov

Table 1: Examples of Metal Ion Complexes with Quinazoline Derivatives

| Quinazoline Ligand | Metal Ion(s) | Coordination Mode | Resulting Complex/Key Findings | Reference(s) |

| Quinazolin-4(3H)-one (quinoz) | Cd(II), Hg(II) | Monodentate via N3 atom | Forms chain polymers [MX₂(quinoz)] with bridging halide ligands. | nih.gov |

| (E)-4-(2-((6-bromopyridin-2-yl)methylene)hydrazinyl)quinazoline (L¹) | Mn(II), Ni(II), Cu(II), Zn(II), Cd(II) | Tridentate via quinazoline N1, hydrazone N4, and pyridine N5 | Forms mononuclear complexes with a six-coordinated metal center. | rsc.org |

| (E)-4-(2-((3-fluoropyridin-2-yl)methylene)hydrazinyl) quinazoline (L²) | Mn(II), Ni(II), Cu(II), Zn(II), Cd(II) | Tridentate via quinazoline N1, hydrazone N4, and pyridine N5 | Forms mononuclear complexes; ligands bind in a similar mode to L¹. | rsc.org |

| Schiff Base [EMNEDAQZHO] | Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | Not specified | Stable metal-ligand complexes formed; coordination enhances antimicrobial activity. | orientjchem.org |

Inclusion Complex Formation (e.g., with β-Cyclodextrin)

Quinazoline derivatives, including 7-methylquinazoline-2,4(1H,3H)-dione, often exhibit low aqueous solubility, which can limit their bioavailability and potential applications. innovareacademics.in A common strategy to overcome this limitation is the formation of inclusion complexes with cyclodextrins. innovareacademics.inslideshare.net Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. oatext.com This unique structure allows them to encapsulate nonpolar or poorly water-soluble "guest" molecules, such as certain quinazoline derivatives, within their cavity. innovareacademics.inoatext.com

β-Cyclodextrin (β-CD), composed of seven glucopyranose units, is frequently used for this purpose. oatext.com The encapsulation of a guest molecule within the β-CD cavity forms a thermodynamically stable host-guest complex, which as a whole is more water-soluble than the guest molecule alone. innovareacademics.in The driving forces for this complexation include the release of high-energy water molecules from the cavity, van der Waals interactions, and the formation of hydrogen bonds between the guest and the host. nih.gov

Several methods have been developed to prepare these inclusion complexes. innovareacademics.inslideshare.net The kneading method, which involves intimately mixing the quinazoline derivative and β-CD with a small amount of solvent, has been reported as a highly efficient technique. innovareacademics.inslideshare.net Other methods include physical mixing, co-precipitation, and freeze-drying (lyophilization). slideshare.netoatext.comscielo.br The freeze-drying technique is particularly suitable for thermolabile guest molecules and can produce high yields of the inclusion complex. oatext.com

The formation of these complexes is confirmed through various analytical techniques. Changes in the spectral properties observed via Ultraviolet-Visible (UV-VIS) and Fourier Transform Infrared (FT-IR) spectroscopy can indicate successful inclusion. innovareacademics.in Furthermore, Differential Scanning Calorimetry (DSC) is used to observe changes in the thermal properties of the guest molecule upon complexation. innovareacademics.in Studies have successfully demonstrated that forming inclusion complexes with β-CD or its more soluble derivatives like 2-hydroxypropyl-β-cyclodextrin (2-HPβCD) can significantly enhance the aqueous solubility of quinazoline compounds. innovareacademics.inscielo.br

Table 2: Inclusion Complex Formation with Quinazoline Derivatives

| Guest Molecule (Quinazoline Derivative) | Host Molecule | Preparation Method | Characterization Techniques | Outcome | Reference(s) |

| Quinazoline-4(3H)-ones | β-Cyclodextrin | Kneading Method, Physical Mixing | Spectroscopic techniques | Enhanced solubility in water; kneading method found to be most efficient. | slideshare.net |

| Derivatives of 3-amino-2-phenylquinazolin-4(3H)-one | β-Cyclodextrin | Kneading Method | UV-VIS, FT-IR, DSC, Solubility Study | Successful encapsulation, leading to increased aqueous solubility. | innovareacademics.in |

| Prazosin hydrochloride | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin | Not specified | Not specified | Formation of inclusion complexes to improve solubility. | innovareacademics.in |

| Oxazolidine Derivative (OxD) | 2-hydroxy-beta-cyclodextrin (2-HPβCD) | Co-precipitation Method | SEM, FT-IR, ¹H-NMR, XRD, Thermal Analyses | Formation of 1:1 stoichiometry inclusion complex with increased solubility. | scielo.br |

Structure Activity Relationships Sar and Molecular Design Principles

Impact of Substituents on Biological Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

The strategic placement of various functional groups on the quinazoline-2,4(1H,3H)-dione scaffold can dramatically influence its interaction with biological targets, thereby modulating its therapeutic efficacy.

Systematic modifications at different positions of the quinazoline-2,4(1H,3H)-dione ring have revealed critical insights into the structural requirements for various biological activities.

2-Position: The introduction of substituents at the 2-position has been a common strategy to modulate the activity of quinazolinone derivatives. For instance, in a series of 2-substituted quinazolin-4(3H)-ones, the presence of a 2-methoxyphenyl group, along with a basic side chain at the 8-position, resulted in a compound with a remarkable antiproliferative profile against a majority of tested cancer cell lines. mdpi.com Furthermore, the nature of the substituent at this position can influence the mechanism of action. For example, some 2-styrylquinazolin-4(3H)-ones have been shown to inhibit tubulin polymerization. nih.gov The electronic properties of the substituent at the 2-position can also affect the covalent hydration of the 3,4-double bond in quinazolines. rsc.org

3-Position: The 3-position of the quinazoline-2,4(1H,3H)-dione ring is another key site for modification. The introduction of various substituents at this position has led to the discovery of potent inhibitors of enzymes such as c-Met and VEGFR-2, which are crucial targets in cancer therapy. nih.govdntb.gov.uasemanticscholar.org For example, certain 3-substituted derivatives have shown significant inhibitory activity against these tyrosine kinases in the nanomolar range. semanticscholar.org In the context of anticancer activity, o- or m-chlorophenethyl substitutions at the 3-position have been found to yield highly potent compounds. nih.gov The nature of the substituent at the N-3 position can also influence sedative and hypotensive activities. acs.org

6-Position: Modifications at the 6-position have been shown to be important for the antitumor activity of quinazoline-2,4(1H,3H)-diones. The introduction of a methoxyl or a 4-methylpiperazin-1-yl group at this position can lead to enhanced activity. nih.gov The presence of a halogen, such as bromine, at the 6-position has also been explored in the development of new derivatives with potential antimicrobial and anticancer activities. nih.gov

7-Position: The 7-position of the quinazoline-2,4(1H,3H)-dione scaffold plays a crucial role in determining the biological activity of its derivatives. The presence of a methyl group at this position, as in 7-methylquinazoline-2,4(1H,3H)-dione, can significantly influence the compound's properties. synhet.comchemicalbook.com In a study on the antitumor activity of quinazoline-2,4(1H,3H)-diones, a chlorophenethylureido substituent at the 7-position was found to be essential for activity, with the o-chlorophenethylurea derivative showing optimal potency. nih.gov

8-Position: The 8-position has also been a target for structural modifications to enhance biological activity. Halogen atoms at the 8-position have been reported to be important for the antimicrobial and cytotoxic activities of quinazolinone derivatives. nih.gov For instance, 6,8-dibromo-2-methyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl) quinazolin-4(3H)-one demonstrated significant cytotoxicity against HeLa cells. researchgate.net Furthermore, the introduction of a basic side chain at the C8-position of 2-aryl-substituted quinazolines has been investigated to determine the optimal structural requirements for biological activity. mdpi.com

The electronic and steric properties of substituents on the quinazoline-2,4(1H,3H)-dione ring are fundamental determinants of their biological activity. Electron-donating and electron-withdrawing groups can modulate the electron density of the heterocyclic system, thereby affecting its ability to interact with biological targets through hydrogen bonding, and π-π stacking interactions.

The steric bulk of substituents also plays a critical role. For example, in a study of NHE-1 inhibitors, the substitution of a hydrogen at the 5-position with a bromine atom led to a decrease in activity, suggesting potential steric limitations within the binding site. The nature of the substituent on the amide moiety of certain quinazolinone derivatives has been shown to have a moderate effect on their activity as soluble epoxide hydrolase inhibitors. ijpscr.info

Conformational Analysis and Molecular Geometry of Quinazoline-2,4(1H,3H)-diones

For instance, in some 3-substituted derivatives, the five-membered ring of a substituent can adopt an envelope conformation. researchgate.net The dihedral angle between the quinazoline-2,4(1H,3H)-dione fragment and the plane of a substituent can also vary, influencing the molecule's ability to fit into a specific binding pocket. researchgate.net In the solid state, intermolecular hydrogen bonds and π-π stacking interactions are often observed, which can influence the crystal packing and potentially the bioavailability of the compounds. researchgate.net

Rational Drug Design Approaches Utilizing the Quinazoline-2,4(1H,3H)-dione Scaffold

The quinazoline-2,4(1H,3H)-dione scaffold has been extensively utilized in rational drug design to develop targeted therapies. rsc.orgnih.gov One common approach is to design derivatives that act as inhibitors of specific enzymes, such as protein kinases, which are often dysregulated in diseases like cancer.

For example, novel PARP-1/2 inhibitors have been designed based on the quinazoline-2,4(1H,3H)-dione scaffold. rsc.org By incorporating a 3-amino pyrrolidine (B122466) moiety, potent inhibitors with high selectivity for PARP-1 over PARP-2 were developed. rsc.org In another study, dual inhibitors of c-Met and VEGFR-2 tyrosine kinases were designed by introducing specific substituents at the 3-position of the quinazoline-2,4(1H,3H)-dione ring. semanticscholar.org These inhibitors were designed to interact with key residues in the active sites of the target enzymes. semanticscholar.org

Pharmacophore Identification and Optimization for Quinazoline-Based Compounds

Pharmacophore modeling is a powerful tool in drug discovery that helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. For quinazoline-based compounds, several pharmacophore models have been developed for various biological targets.

For dual inhibitors of c-Met and VEGFR-2, the pharmacophoric elements include a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic features arranged in a specific spatial orientation. semanticscholar.org In the development of novel NHE-1 inhibitors, neural network modeling was used to elucidate the pharmacophoric features of the identified compounds. nih.gov These models can then be used to virtually screen large compound libraries to identify new potential inhibitors or to guide the optimization of existing lead compounds.

Data Tables

Biological Activity of Substituted Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Substitution Pattern | Biological Target | Activity (IC50/GI50) | Reference |

| Compound 10 | 3-(3-aminopyrrolidin-1-yl) | PARP-1/2 | IC50 < 3.12 µM (MX-1 cells) | rsc.org |

| Compound 11 | 3-(3-aminopyrrolidin-1-yl) with modification | PARP-1/2 | IC50 = 3.02 µM (MX-1 cells) | rsc.org |

| Compound 69 | 3-(o-chlorophenethyl), 7-(o-chlorophenethylureido) | Antitumor | average logGI50 = -6.44 | nih.gov |

| Compound 72 | 3-(m-chlorophenethyl), 7-(o-chlorophenethylureido) | Antitumor | average logGI50 = -6.39 | nih.gov |

| Compound 86 | Thiazinone scaffold, 7-(o-chlorophenethylureido) | Antitumor | average logGI50 = -6.45 | nih.gov |

| Compound 2c | 3-substituted | c-Met/VEGFR-2 | IC50 range 0.052–0.084 µM | semanticscholar.org |

| Compound 4b | 3-substituted | c-Met/VEGFR-2 | IC50 range 0.052–0.084 µM | semanticscholar.org |

| Compound 4e | 3-substituted | c-Met/VEGFR-2 | IC50 range 0.052–0.084 µM | semanticscholar.org |

| Compound 8e | Pyrido[2,1-b]quinazoline-6-carboxamide derivative | HepG2 cells | IC50 = 2.07 µM | doi.org |

| Compound 8l | Pyrido[2,1-b]quinazoline-6-carboxamide derivative | HepG2 cells | Comparable to Doxorubicin | doi.org |

Pharmacological and Biological Activities of Quinazoline 2,4 1h,3h Dione Derivatives

Anticancer Activity

Derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human tumor cell lines and inhibiting key enzymes involved in cancer progression. nih.govresearchgate.netnih.gov

The substitution pattern on the quinazoline-2,4(1H,3H)-dione ring is critical for cytotoxic activity. Structure-activity relationship (SAR) studies have indicated that substituents at the 7-position of the quinazoline (B50416) ring can be crucial for potent anticancer effects. For instance, the presence of a chlorophenethylureido group at the 7-position has been identified as a key requirement for achieving optimal activity, with certain derivatives significantly inhibiting the in vitro growth of 60 different human tumor cell lines. researchgate.net Similarly, 7-chloro substituted quinazoline derivatives have shown noteworthy activity against central nervous system cancer cell lines. researchgate.net

Various derivatives have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. The parent compound, quinazoline-2,4(1H,3H)-dione, has shown a cytotoxic effect against the HepG2 liver cancer cell line with a half-maximal inhibitory concentration (IC₅₀) of 26.07 μM. nih.gov Other derivatives have shown potent activity against multiple cell lines including those of the liver (HepG2, HUH-7), colon (HCT-116), and breast (MCF-7). researchgate.netdntb.gov.ua For example, the derivative 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione displayed high activity against HUH-7, MCF-7, and HCT-116 cell lines. researchgate.net Furthermore, certain 1-benzylquinazoline-2,4(1H,3H)-dione derivatives were found to be particularly potent against HepG2, HCT-116, and MCF-7 cells. dntb.gov.ua

Studies on 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives have been conducted to assess their cytotoxic properties against leukemia (K562) and cervix carcinoma (HeLa) cells. ptfarm.pl Additionally, other 7- or 8-substituted-4-morpholine-quinazoline derivatives have been tested for their in vitro anticancer activities against lung cancer (A549), colon cancer (HCT116), and breast cancer (MCF-7) cell lines. nih.gov

Table 1: Cytotoxic Activity of Selected Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Cell Line | IC₅₀ / GI₅₀ (µM) | Source |

|---|---|---|---|

| Quinazoline-2,4(1H,3H)-dione | HepG2 | 26.07 | nih.gov |

| 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione (Compound 7) | HUH-7 | 2.5 | researchgate.net |

| MCF-7 | 6.8 | researchgate.net | |

| HCT-116 | 4.9 | researchgate.net | |

| 1-Benzyl-6-bromo-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione (Compound 11b) | HepG2 | 9.16 | dntb.gov.ua |

| HCT-116 | 5.69 | dntb.gov.ua | |

| MCF-7 | 5.27 | dntb.gov.ua | |

| 1-Benzyl-6-bromo-3-(4-(trifluoromethyl)benzyl)quinazoline-2,4(1H,3H)-dione (Compound 11c) | HepG2 | 9.39 | dntb.gov.ua |

| HCT-116 | 6.87 | dntb.gov.ua | |

| MCF-7 | 5.80 | dntb.gov.ua | |

| 1-Benzyl-6-bromo-3-(4-(methylsulfonyl)benzyl)quinazoline-2,4(1H,3H)-dione (Compound 11e) | HepG2 | 9.32 | dntb.gov.ua |

| HCT-116 | 6.37 | dntb.gov.ua | |

| MCF-7 | 5.67 | dntb.gov.ua |

The anticancer effects of quinazoline-2,4(1H,3H)-dione derivatives are often mediated by their ability to inhibit specific enzymes that are critical for tumor growth and survival.

VEGFR-2, Src, and Abl Kinase Inhibition: Several derivatives of this scaffold act as tyrosine kinase inhibitors. A quinazoline-based compound, Ponatinib, is a multi-target inhibitor of Abl, Src, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), among others. biocat.com Furthermore, a series of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives were designed as dual inhibitors of c-Met and VEGFR-2, with some compounds showing inhibitory activity in the nanomolar range. tandfonline.comsemanticscholar.org

PARP-1/2 Inhibition: Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy. Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety have been synthesized as potent PARP-1/2 inhibitors, with IC₅₀ values against PARP-1 at the nanomolar level. rsc.org One such compound demonstrated strong potentiation of the cytotoxicity of the chemotherapy agent temozolomide (B1682018) in a xenograft tumor model. rsc.org Other research has focused on designing para-substituted 1-benzyl-quinazoline-2,4(1H,3H)-diones as specific PARP-1 inhibitors. science.gov

CDK5 Inhibition: The quinazoline-2,4(1H,3H)-dione scaffold has been identified as possessing cyclin-dependent kinase 5 (CDK5) inhibitory activity, which is another target in cancer therapy. nih.govresearchgate.net

Topoisomerase Inhibition: Quinazoline-2,4(1H,3H)-dione derivatives have been shown to act as fluoroquinolone-like inhibitors of bacterial DNA gyrase and DNA topoisomerase IV, enzymes that are structurally related to human topoisomerases involved in cancer. nih.govdntb.gov.uabohrium.com

Currently, there is limited specific information available in the scientific literature regarding the radiosensitizing potential of 7-Methylquinazoline-2,4(1H,3H)-dione or its derivatives.

Antimicrobial Activity

The quinazoline-2,4(1H,3H)-dione core is also a valuable pharmacophore for the development of novel antimicrobial agents. nih.govnih.gov

A number of novel quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potential antibacterial agents. nih.govbohrium.com The mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase and DNA topoisomerase IV, enzymes essential for bacterial replication. nih.govdntb.gov.ua This inhibition provides a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govbohrium.com For instance, certain synthesized derivatives displayed moderate to promising activity when tested against various bacterial strains. nih.govbohrium.com However, not all derivatives show significant effects; a study on 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives found they did not inhibit the growth of Staphylococcus aureus, Escherichia coli, or Stenotrophomonas maltophilia even at high concentrations. ptfarm.pl In contrast, another study on new quinazolin-2,4-dione derivatives incorporating pyrazole (B372694) and oxazole (B20620) moieties reported considerable broad-spectrum antibacterial potency. rsc.org

Derivatives of quinazoline-2,4(1H,3H)-dione have shown significant promise as antifungal agents. nih.govmdpi.commdpi.com SAR studies have highlighted the importance of substitution on the quinazoline ring for antifungal potency. Specifically, the presence of a halogen, such as chlorine, at the 7-position of the quinazolinone ring has been shown to yield the most potent antifungal compounds. acs.org The 7-chloro derivative, UR-9825, was identified as having high in vitro activity against various fungi. acs.org

Other derivatives have also been explored for their antifungal properties. A series of novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives were evaluated as inhibitors of chitin (B13524) synthase, a key enzyme in fungal cell wall synthesis. researchgate.net Several of these compounds exhibited moderate to excellent antifungal activities, with one derivative showing higher potency than the positive control, polyoxin (B77205) B. researchgate.net Further research has demonstrated that certain quinazolinone derivatives exhibit significant activity against various plant pathogenic fungi, including Fusarium oxysporum, Sclerotinia sclerotiorum, and Phomopsis sp. mdpi.commdpi.com

Antimutagenic Effects

Anti-Inflammatory Activity

Quinazoline-2,4(1H,3H)-dione derivatives have emerged as a significant class of compounds with potent anti-inflammatory properties. mdpi.comekb.egnih.gov Research has demonstrated that these compounds can modulate various inflammatory pathways. For instance, certain guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione have been shown to inhibit the production of nitric oxide (NO) and interleukin-6 (IL-6) in murine macrophages without exhibiting immunotoxicity. nih.gov One such derivative, compound 4a, effectively mitigated neutrophil infiltration, edema, and tissue damage in a lipopolysaccharide (LPS)-induced acute lung injury model, indicating its potential in suppressing cytokine-mediated inflammatory responses. nih.gov

The anti-inflammatory potential of these derivatives has been compared to established non-steroidal anti-inflammatory drugs (NSAIDs). Proquazone, a marketed anti-inflammatory drug, is a quinazoline derivative used in the treatment of rheumatoid arthritis and osteoarthritis. mdpi.com Furthermore, novel series of quinazolinone derivatives have shown significant anti-inflammatory activity, with some compounds exhibiting effects comparable to ibuprofen. mdpi.comfabad.org.tr The introduction of various substituents onto the quinazoline-2,4(1H,3H)-dione core has been a key strategy in developing new anti-inflammatory agents. ekb.egnih.gov

| Compound | Target/Model | Key Findings | Reference |

|---|---|---|---|

| Guanidine derivatives of quinazoline-2,4(1H,3H)-dione (e.g., 4a) | LPS-induced acute lung injury in mice | Inhibited NO synthesis and IL-6 secretion; reduced neutrophil infiltration and edema. nih.gov | nih.gov |

| 4-nitrostyryl-substituted quinazolinone | Carrageenan-induced paw edema | Showed a 62.2–80.7% reduction in edema volume, comparable to ibuprofen. mdpi.com | mdpi.com |

| 4-hydroxystyryl-substituted quinazolinone | Carrageenan-induced paw edema | Showed a 62.2–80.7% reduction in edema volume, comparable to ibuprofen. mdpi.com | mdpi.com |

Activities Related to the Central Nervous System

The quinazoline-2,4(1H,3H)-dione scaffold has been a fertile ground for the development of novel anticonvulsant agents. nih.govnih.govekb.egmdpi.com Various derivatives have been synthesized and evaluated for their ability to protect against seizures in different experimental models.

Acetylenic derivatives of quinazolinediones have demonstrated seizure-antagonizing activity in the maximal electroshock (MES) test, with most compounds showing minimal acute neurotoxicity. nih.gov Notably, 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione (9a) was found to be approximately as active as mesuximide in the MES test. nih.gov

Other studies have explored 1,3-disubstituted 2,4(1H,3H)-quinazolinediones, although some of these have shown weak anticonvulsant activity relative to standard drugs like phenobarbitone sodium. ekb.eg The structural modifications at the N1 and N3 positions of the quinazoline ring are crucial for tuning the anticonvulsant potency. mdpi.com The design of new quinazolin-4(3H)-one derivatives often draws inspiration from the structure of methaqualone, a known sedative-hypnotic with anticonvulsant properties. mdpi.comnuph.edu.ua

| Compound | Test Model | Activity | Reference |

|---|---|---|---|

| 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione (9a) | Maximal Electroschock (MES) Test | About as active as mesuximide. nih.gov | nih.gov |

| Various 1,3-disubstituted 2,4(1H,3H)-quinazolinediones | Not specified | Weak anticonvulsant activity relative to phenobarbitone sodium. ekb.eg | ekb.eg |

Certain derivatives of quinazoline-2,4(1H,3H)-dione have been investigated for their sedative properties. acs.org Historically, the quinazolinone core is present in methaqualone, a compound known for its sedative-hypnotic effects. wikipedia.org While specific studies on the sedative properties of 7-Methylquinazoline-2,4(1H,3H)-dione are limited, the broader class of 3-substituted 2,4(1H,3H)-quinazolinediones has been reported to possess sedative and hypotensive activities. acs.org The psychotropic activity of some acetamide (B32628) derivatives of 1-methylquinazoline-2,4(1H,3H)-dione has also been studied, with one compound showing a pronounced priming effect similar to diazepam. researchgate.net

The potential antidepressant effects of quinazoline-2,4(1H,3H)-dione derivatives have been noted in the scientific literature. researchgate.netresearchgate.net While direct evidence for the antidepressant activity of 7-Methylquinazoline-2,4(1H,3H)-dione is scarce, studies on related structures are promising. For instance, certain acetamide derivatives of 1-methylquinazoline-2,4(1H,3H)-dione have been recommended for further investigation of their antidepressant properties. researchgate.net Specifically, N-(4-methoxyphenyl)-2-[4-oxo-3(4H)-quinazoline]acetamide and 3-[2-oxo-2-(4-phenyl-1-piperazinyl)-ethyl]quinazoline-4(3H)-one have demonstrated pronounced anxiolytic, antiphobic, and antidepressant activities. researchgate.net

Quinazoline-2,4(1H,3H)-dione derivatives exhibit a wide range of interactions with various neurotransmitter receptors, underscoring their potential as modulators of central nervous system activity.

GABA Receptors: The GABAergic system is a key target for many CNS-active drugs. Some acetamide derivatives of 1-methylquinazoline-2,4(1H,3H)-dione have been predicted to have high GABAA agonistic activity. researchgate.net The structural similarity of some quinazolinones to methaqualone, a positive allosteric modulator of the GABAA receptor, suggests a potential mechanism for their sedative and anticonvulsant effects. nuph.edu.ua

AMPA/Kainate Receptors: Derivatives of 3-hydroxy-1H-quinazoline-2,4-dione have been designed and studied as antagonists of AMPA and kainate receptors. acs.orgnih.govresearchgate.net The presence of a free 3-hydroxy group is crucial for affinity at these receptors. acs.orgnih.gov Specifically, 6-(2-carboxybenzoylamino)-3-hydroxy-1H-quinazolin-2,4-dione has shown good affinity for both high- and low-affinity kainate receptors. acs.orgnih.gov The introduction of a trifluoromethyl group at the 7-position of the quinazoline-2,4-dione core has been found to increase AMPA and kainate receptor affinity and selectivity. ebi.ac.uk

5-HT3A Receptors: The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a basis for developing 5-HT3A receptor antagonists. nih.gov

Other Receptors: While specific data on serotonergic, dopaminergic, and adrenergic receptor modulation by 7-Methylquinazoline-2,4(1H,3H)-dione is not extensively detailed in the provided context, the broad bioactivity of the quinazoline scaffold suggests that interactions with these receptor systems are possible and warrant further investigation.

| Derivative Class | Receptor Target | Effect | Reference |

|---|---|---|---|

| Acetamide derivatives of 1-methylquinazoline-2,4(1H,3H)-dione | GABAA Receptor | Predicted agonistic activity. researchgate.net | researchgate.net |

| 3-Hydroxy-1H-quinazoline-2,4-dione derivatives | AMPA/Kainate Receptors | Antagonistic activity. acs.orgnih.govresearchgate.net | acs.orgnih.govresearchgate.net |

| Quinazoline-2,4(1H,3H)-dione derivatives | 5-HT3A Receptor | Antagonistic activity. nih.gov | nih.gov |

Cardiovascular and Metabolic Activities

Antihypertensive and Vasodilator Effects

No studies specifically investigating the antihypertensive or vasodilator effects of 7-Methylquinazoline-2,4(1H,3H)-dione were identified. Research on other derivatives, such as 1,3-disubstituted quinazolinediones, has shown potential in this area, but these findings cannot be directly attributed to the 7-methyl analog. nih.gov

Na+/H+ Exchanger Type 1 (NHE-1) Inhibition for Cardiovascular and Ophthalmic Diseases

There is no available research on the activity of 7-Methylquinazoline-2,4(1H,3H)-dione as an inhibitor of the Na+/H+ exchanger type 1 (NHE-1). While some quinazoline-2,4(1H,3H)-dione derivatives have been explored as NHE-1 inhibitors for potential use in cardiovascular and ophthalmic diseases, specific data for the 7-methyl compound is lacking. mdpi.com

Antiplatelet Activity

Information regarding the antiplatelet activity of 7-Methylquinazoline-2,4(1H,3H)-dione is not present in the available scientific literature. Studies on other quinazoline-2,4(1H,3H)-dione derivatives have indicated potential for antiplatelet effects, but this cannot be extrapolated to the 7-methyl derivative without specific experimental evidence. mdpi.com

Antidiabetic Activity (e.g., α-Amylase and α-Glucosidase Inhibition, Aldose Reductase Inhibition, Antiglycation)

No research was found that specifically examines the antidiabetic properties of 7-Methylquinazoline-2,4(1H,3H)-dione. This includes a lack of data on its potential as an inhibitor of α-amylase, α-glucosidase, or aldose reductase, as well as any antiglycation activity. While the broader quinazolinone class has shown promise in these areas, specific findings for the 7-methyl derivative are absent. nih.govnih.govacs.orgscilit.commdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net

Other Biological Activities

Anti-HIV Activity

There are no published studies on the anti-HIV activity of 7-Methylquinazoline-2,4(1H,3H)-dione. While various quinazolinone derivatives have been synthesized and evaluated for their potential to inhibit HIV replication, research specific to the 7-methyl substituted compound has not been reported. bohrium.comduke.edunih.govnih.govdntb.gov.ua

Antimalarial Activity

The quinazoline framework is a recognized scaffold in the search for new therapeutic agents, including those with antimalarial properties. nih.gov While extensive research has been conducted on various quinoline (B57606) and quinazoline derivatives for combating malaria, the specific antimalarial potential of 7-Methylquinazoline-2,4(1H,3H)-dione itself is not prominently detailed in current literature. However, the broader class of quinazoline-2,4(1H,3H)-dione derivatives has been identified as possessing several pharmacological activities, including antimalarial action, making this an area of interest for further investigation. nih.gov The development of hybrid molecules, for instance combining a 7-chloroquinoline (B30040) moiety with other pharmacophores, has shown promise in creating potent antimalarials against Plasmodium falciparum. nih.gov

Antioxidant Properties

Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been investigated for their antioxidant capabilities. nih.govmdpi.com Antioxidant activity is crucial in combating oxidative stress, which is implicated in numerous disease states. Studies on related quinazolinone analogs have demonstrated significant free radical scavenging activity. For example, certain 2,3-substituted quinazolinones have been tested using DPPH-radical-scavenging assays, with some compounds showing notable antioxidant potential. mdpi.com Similarly, other research on quinazolin-4(3H)-one derivatives revealed that specific compounds exhibited excellent scavenging capacity against both 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and nitric oxide (NO) radicals, in some cases exceeding the activity of the standard antioxidant, ascorbic acid. orientjchem.org

Table 1: Antioxidant Activity of Selected Quinazoline Derivatives

| Compound Name | Assay Type | Activity | Reference |

| 2-methyl-3-(pyrrolidin-2-ylideneamino)quinazolin-4(3H)-one | DPPH & NO Scavenging | Higher than ascorbic acid | orientjchem.org |

| 3,3'-((1,4-phenylenebis(methanylylidene))bis(azanylylidene))bis(2-methylquinazolin-4(3H)-one) | DPPH & NO Scavenging | Higher than ascorbic acid | orientjchem.org |

| (14E)-N-((H-indolo[1,2-c]quinazolin-12-yl)methylene)-4-nitrobenzenamine and its fluoro derivatives | DPPH Scavenging | IC₅₀ values of 16.84 to 18.78 µg/mL | mdpi.com |

Antiparasitic Activities (e.g., Anticoccidial, Antileishmanial)

Inhibition of Various Enzymes

One of the most significant areas of research for quinazoline-2,4(1H,3H)-dione derivatives is their ability to inhibit a wide variety of enzymes, which is central to their therapeutic effects. nih.gov

Phosphodiesterase (PDE) 4: The quinazoline-2,4(1H,3H)-dione structure has been identified as a scaffold for developing PDE4 inhibitors. nih.gov

Tyrosine Kinases (c-Met/VEGFR-2): Certain 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been shown to be potent dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are crucial targets in cancer therapy. Compounds like 2c, 4b, and 4e displayed inhibitory activity in the nanomolar range. nih.gov

Alpha-amylase and Alpha-glucosidase: In the context of antidiabetic research, 3-substituted quinazoline-2,4-dione derivatives such as 3-propylquinazoline-2,4(1H,3H)-dione and 3-cyclohexylquinazoline-2,4(1H,3H)-dione have been identified as potential inhibitors of alpha-amylase and alpha-glucosidase. mdpi.com

Sodium–Hydrogen Exchanger (NHE-1): Guanidine derivatives of quinazoline-2,4(1H,3H)-dione have been reported as inhibitors of the NHE-1 enzyme, which plays a role in inflammation and intracellular pH regulation. mdpi.com

Other Enzymes: The versatility of this scaffold is further demonstrated by its derivatives' ability to inhibit other enzymes. For example, 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives can target the HCV NS5B polymerase. nih.gov Additionally, other analogs have been developed as selective inhibitors of dynamin-related protein 1 (Drp1) and puromycin-sensitive aminopeptidase (B13392206) (PSA). nih.gov The general class of quinazolines has also been noted for cholinesterase inhibitory activity. nih.gov

Table 2: Enzyme Inhibition by Quinazoline-2,4(1H,3H)-dione Derivatives

| Enzyme Target | Derivative Class | Example Compound | Potency (IC₅₀/EC₅₀) | Reference |

| c-Met/VEGFR-2 TK | 3-substituted quinazoline-2,4(1H,3H)-diones | Compound 4e | 0.052 µM (c-Met), 0.071 µM (VEGFR-2) | nih.gov |

| HCV NS5B Polymerase | 3-hydroxyquinazoline-2,4(1H,3H)-diones | Compound 21t | 2.0 µM | nih.gov |

| Sodium–Hydrogen Exchanger (NHE-1) | Guanidine derivatives | Compound 3a | Potent inhibitor | mdpi.com |

| Dynamin-related protein 1 (Drp1) | 2-thioxoquinazoline-4-one derivatives | Compound 10g | More potent than mdivi-1 | nih.gov |

| Alpha-amylase/glucosidase | 3-substituted quinazoline-2,4-diones | 3-propyl/3-cyclohexyl derivatives | Identified as potential inhibitors | mdpi.com |

| Phosphodiesterase 4 (PDE4) | Quinazoline-2,4(1H,3H)-dione derivatives | General class | Noted as inhibitors | nih.gov |

Intraocular Pressure Lowering Activity

Research into the pharmacological properties of quinazoline-2,4(1H,3H)-dione derivatives has revealed their potential for lowering intraocular pressure (IOP). mdpi.com Specifically, certain guanidine derivatives of this scaffold, which were also investigated for their NHE-1 inhibitory and anti-inflammatory effects, were found to reduce rat intraocular pressure. mdpi.com This activity suggests a potential therapeutic application in glaucoma management, where elevated IOP is a primary risk factor.

Activities Related to DNA Replication and Repair Mechanisms

A key mechanism of action for some quinazoline-2,4(1H,3H)-dione derivatives is the inhibition of enzymes essential for DNA replication and repair in bacteria. nih.govresearchgate.net Comprehensive studies have shown that these compounds can act as fluoroquinolone-like inhibitors of bacterial DNA gyrase and DNA topoisomerase IV. nih.govresearchgate.net These enzymes are critical for managing DNA supercoiling during replication, and their inhibition leads to bacterial cell death. This mode of action is the basis for the antibacterial activity of this class of compounds against both Gram-positive and Gram-negative strains. nih.gov

Potential for Agrochemical Applications

The chemical versatility of the quinazoline scaffold makes it a useful building block in various chemical industries. The core structure of 7-Methylquinazoline-2,4(1H,3H)-dione is used as a pharmaceutical intermediate and a fine chemical reagent in synthetic organic chemistry. synhet.com This includes its use as an intermediate in the synthesis of pesticides and dyes. synhet.com However, while the chemical scaffold is utilized in the production of agrochemicals, specific studies detailing the direct biological activity of 7-Methylquinazoline-2,4(1H,3H)-dione or its derivatives as active agrochemical agents (e.g., herbicides, insecticides) are not highlighted in the reviewed literature.

Mechanisms of Action of Quinazoline 2,4 1h,3h Dione Derivatives

Interactions with DNA and Enzymes

The ability of quinazoline-2,4(1H,3H)-diones to interfere with the function of DNA and essential enzymes is a cornerstone of their mechanism of action. These interactions can disrupt fundamental cellular processes, particularly in pathogenic bacteria and cancer cells.

Inhibition of Bacterial Topoisomerases and DNA Gyrase

A significant mechanism of action for quinazoline-2,4(1H,3H)-dione derivatives is the inhibition of bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are vital for bacterial survival as they manage DNA topology during replication, repair, and segregation. nih.gov DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria. nih.gov

Derivatives of quinazoline-2,4(1H,3H)-dione have been developed as fluoroquinolone-like inhibitors that target the ATPase function of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.gov By blocking this function, they deprive the bacterial cell of the necessary topoisomerase activity for replication. nih.gov The structural similarity of these diones to fluoroquinolones allows them to act as mimics, potentially overcoming resistance mechanisms that affect existing antibiotics. researchgate.net Research has shown that these compounds can evade target-mediated resistance by binding effectively to both normal and resistant topoisomerase enzymes. researchgate.net

For instance, a lead quinazoline-2,4-dione compound, 7a, demonstrated potent antibacterial activity against a wide range of multidrug-resistant and non-multidrug-resistant bacterial strains by binding to the ATP-binding site of Pseudomonas aeruginosa GyrB24. nih.gov

DNA Intercalation

DNA intercalation is another mechanism through which certain quinazoline (B50416) derivatives may exert their biological effects. This process involves the insertion of a planar, polyaromatic molecule between the base pairs of the DNA double helix. nih.gov Such an interaction can cause significant structural changes to the DNA, including its elongation and stiffening, and can alter the helix twist angle. nih.gov

This mechanism is often associated with compounds that inhibit topoisomerase II in cancer therapy, where the drug stabilizes the complex between the enzyme and DNA after the DNA strands have been nicked. researchgate.net Planar quinazolinone structures, particularly those with an extended aromatic system, are considered potential DNA intercalating agents. nih.gov For example, certain nih.govresearchgate.netresearchgate.nettriazolo[4,3-c]quinazoline derivatives have been designed as DNA intercalators and have shown the ability to bind to DNA. nih.gov While this mechanism is established for related planar quinazolinone systems, further research is needed to definitively confirm if 7-Methylquinazoline-2,4(1H,3H)-dione itself acts as a DNA intercalator.

Enzyme Inhibition (Specific Kinases, Proteases, etc.)

Beyond topoisomerases, the quinazoline-2,4(1H,3H)-dione scaffold is a versatile inhibitor of a range of other crucial enzymes, particularly protein kinases and poly(ADP-ribose) polymerases (PARP). Many of these enzymes are implicated in cancer progression, making their inhibition a key therapeutic strategy.

Kinase Inhibition: Several derivatives of quinazoline-2,4(1H,3H)-dione have been identified as potent inhibitors of tyrosine kinases (TKs) that are overexpressed in various cancers and play a critical role in tumor growth, angiogenesis, and metastasis. Dual inhibition of targets like c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a promising strategy to overcome therapeutic resistance. beilstein-journals.org

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) enzymes, especially PARP-1 and PARP-2, are critical for DNA repair. Their inhibition is a targeted anticancer strategy, particularly for tumors with deficiencies in other DNA repair pathways. Quinazoline-2,4-dione derivatives have been successfully designed as potent PARP inhibitors. rsc.orgnih.gov

The table below summarizes the inhibitory activity of various quinazoline-2,4(1H,3H)-dione derivatives against specific enzymes.

| Derivative Class | Target Enzyme(s) | Observed Activity |

| 3-Substituted Quinazoline-2,4(1H,3H)-diones | c-Met, VEGFR-2 | Dual inhibition in the nanomolar range. beilstein-journals.org |

| Quinazoline-2,4(1H,3H)-diones with 3-amino pyrrolidine (B122466) | PARP-1, PARP-2 | Potent inhibition with IC50 values in the nanomolar and sub-nanomolar range. rsc.org |

| Quinazoline-2,4(1H,3H)-diones with piperizinone moiety | PARP-1, PARP-2, PARP-7 | Highly potent inhibition with IC50 values in the sub-nanomolar range. rsc.org |

| General Quinazoline-2,4(1H,3H)-dione derivatives | Dihydrofolate reductase (DHFR) | Described as inhibitors of this enzyme, crucial for microbial purine (B94841) synthesis. researchgate.net |

| 3-Hydroxyquinazoline-2,4(1H,3H)-dione derivatives | Hepatitis C Virus (HCV) NS5B protein | Act as metal ion chelators that bind to the NS5B protein, inhibiting viral replication. |

Cellular Pathway Modulation

The biological effects of 7-Methylquinazoline-2,4(1H,3H)-dione and its analogs are also a result of their ability to modulate complex cellular signaling pathways that control cell life and death.

Induction of Apoptosis and Cell Cycle Arrest

A key anticancer mechanism of quinazolinone derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. nih.gov

The parent compound, Quinazoline-2,4(1H,3H)-dione (Qd), has been shown to exert cytotoxic effects in hepatocellular carcinoma (HCC) cells. researchgate.net It induces morphological changes characteristic of apoptosis and upregulates the messenger RNA (mRNA) expression of pro-apoptotic markers while downregulating anti-apoptotic markers. researchgate.net Specifically, protein analysis demonstrated that Qd treatment leads to increased levels of Bax and Caspase 3, and decreased levels of Bcl-2. researchgate.net Furthermore, some quinazoline derivatives have been found to cause cell cycle arrest at the G2/M or S phase, effectively preventing cancer cells from proliferating. nih.gov For example, one study showed that a novel quinazoline derivative induced cell cycle arrest at the G2/M phase in a concentration- and time-dependent manner in HCC cells. nih.gov

Reactive Oxygen Species (ROS) Production

The generation of reactive oxygen species (ROS) is another important mechanism through which quinazoline derivatives can induce cell death. ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular structures, including mitochondria, and trigger apoptosis.

Studies on the parent compound, Quinazoline-2,4(1H,3H)-dione (Qd), have demonstrated that it can induce ROS-mediated mitochondrial damage in HepG2 cancer cells. researchgate.net In another study, a novel quinazoline derivative was found to induce the accumulation of endogenous ROS in a concentration- and time-dependent manner. nih.gov The subsequent cell cycle arrest and apoptosis were shown to be dependent on this ROS production, as scavenging the ROS reversed these effects. nih.gov This indicates that the induction of oxidative stress is a critical component of the anticancer activity of this class of compounds.

Modulation of Anti-Inflammatory Cytokines (e.g., TNF-α, Interleukin-6)

Quinazoline-2,4(1H,3H)-dione derivatives have demonstrated the ability to modulate the production of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6). Cytokines are signaling proteins that play a crucial role in regulating inflammatory responses. Dysregulation of cytokine production is a hallmark of many inflammatory diseases.

Recent research has highlighted the potential of certain quinazoline-2,4(1H,3H)-dione derivatives to act as anti-inflammatory agents by inhibiting cytokine secretion. For instance, a novel N1, N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivative, designated as compound 4a , has been shown to inhibit the secretion of IL-6 in murine macrophages. nih.gov This inhibition of a key inflammatory mediator suggests that compounds based on the quinazoline-2,4(1H,3H)-dione scaffold could be valuable in mitigating inflammatory conditions. nih.gov The study positioned this derivative as a potential agent for the suppression of cytokine-mediated inflammatory responses. nih.gov

While direct studies on 7-Methylquinazoline-2,4(1H,3H)-dione's effect on cytokine modulation are not extensively documented, the activity of its parent class of compounds provides a strong rationale for its potential in this area. The core quinazoline-2,4(1H,3H)-dione structure is a versatile scaffold for the development of molecules with anti-inflammatory properties. mdpi.com

Table 1: Effect of Quinazoline-2,4(1H,3H)-dione Derivative on IL-6 Secretion

| Compound | Cell Line | Effect | Reference |

| Compound 4a | Murine Macrophages | Inhibition of IL-6 secretion | nih.gov |

Receptor Binding Mechanisms (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The biological activity of quinazoline-2,4(1H,3H)-dione derivatives is often attributed to their ability to bind to specific biological targets, such as enzymes and receptors, thereby modulating their function. The binding of these compounds is typically governed by a combination of non-covalent interactions, including hydrogen bonding and hydrophobic interactions.

Studies on 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have provided insights into their receptor binding mechanisms, particularly as inhibitors of tyrosine kinases like c-Met and VEGFR-2, which are implicated in cancer. nih.gov These studies reveal the critical role of hydrogen bonds in the interaction between the quinazoline-2,4(1H,3H)-dione scaffold and the amino acid residues within the active site of the target protein. nih.gov

For example, certain derivatives have been shown to form hydrogen bonds with key residues in the hinge region of these kinases. Specifically, compounds 4b and 4e demonstrated hydrogen bonding with the highly conserved residue Asp1222 in the c-Met tyrosine kinase. nih.gov In the case of VEGFR-2 tyrosine kinase, compound 4b formed a hydrogen bond with Asp1046, while compound 4e interacted with both Glu885 and Asp1046. nih.gov These interactions are crucial for the inhibitory activity of these compounds.

The fundamental structure of quinazoline-2,4(1H,3H)-dione itself, with its amine and carbonyl groups, allows for the formation of intermolecular hydrogen bonds. nih.govresearchgate.net The crystal structure of the parent compound reveals N—H···O hydrogen bonds that create a two-dimensional network. nih.govresearchgate.net This inherent capacity for hydrogen bonding is a key feature that can be exploited in the design of targeted inhibitors.

Table 2: Receptor Binding Interactions of Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Compound 4b | c-Met TK | Asp1222 | Hydrogen Bond | nih.gov |

| Compound 4e | c-Met TK | Asp1222 | Hydrogen Bond | nih.gov |

| Compound 4b | VEGFR-2 TK | Asp1046 | Hydrogen Bond | nih.gov |

| Compound 4e | VEGFR-2 TK | Glu885, Asp1046 | Hydrogen Bond | nih.gov |

In addition to hydrogen bonding, hydrophobic interactions also play a significant role in the binding of these derivatives to their target receptors. The benzene (B151609) ring of the quinazoline core can engage in hydrophobic interactions with nonpolar residues in the binding pocket, further stabilizing the compound-receptor complex.

While the specific binding interactions of 7-Methylquinazoline-2,4(1H,3H)-dione have not been explicitly detailed in the reviewed literature, the established binding modes of its parent derivatives provide a strong indication of its potential mechanisms of action. The methyl group at the 7-position can also influence its binding affinity and selectivity through steric and hydrophobic contributions.

Lack of Specific Research Data for 7-Methylquinazoline-2,4(1H,3H)-dione

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific published research data for the chemical compound 7-Methylquinazoline-2,4(1H,3H)-dione corresponding to the detailed computational and theoretical studies outlined in the user's request.

The investigation into molecular docking, virtual screening, and quantum chemical calculations for this specific isomer did not yield focused studies. The available research on the quinazoline-2,4(1H,3H)-dione scaffold is extensive; however, it primarily concentrates on other derivatives, such as those with substitutions at the N1, N3, or C6 positions, or more complex analogues.

For instance, while numerous studies perform molecular docking and predict binding affinities for various quinazoline-dione derivatives against a range of protein targets, none were found to specifically report on the ligand-protein interactions or binding energy of 7-Methylquinazoline-2,4(1H,3H)-dione. nih.govekb.egnih.govfrontiersin.org Similarly, searches for quantum chemical calculations, including Density Functional Theory (DFT) studies on energetic properties, aromaticity assessment (NICS), and tautomeric equilibrium, did not uncover research specifically conducted on the 7-methyl isomer.

Due to the strict requirement to focus solely on 7-Methylquinazoline-2,4(1H,3H)-dione and adhere rigidly to the provided outline, it is not possible to generate the requested article with scientifically accurate and verifiable content. Introducing data from other related compounds would contravene the explicit instructions to exclude information falling outside the specified scope.

Therefore, the content for the requested sections and subsections on computational and theoretical studies for 7-Methylquinazoline-2,4(1H,3H)-dione cannot be provided at this time.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, G3(MP2)//B3LYP)

Reaction Mechanism Elucidation